Hederagenin diacetate
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Overview
Description
Hederagenin diacetate is a derivative of hederagenin, a natural pentacyclic triterpenoid. Hederagenin is isolated from various medicinal plants, particularly from the leaves of ivy (Hedera helix L.). This compound is known for its diverse pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hederagenin diacetate can be synthesized through the acetylation of hederagenin. The process involves reacting hederagenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hederagenin diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hederagenin derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into more reduced forms of hederagenin.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hederagenin derivatives with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
Hederagenin diacetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various hederagenin derivatives.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Medicine: this compound exhibits promising antitumor, anti-inflammatory, and antiviral activities, making it a candidate for drug development.
Industry: It is used in the formulation of various pharmaceutical and cosmetic products due to its bioactive properties
Mechanism of Action
Hederagenin diacetate exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: It induces apoptosis in cancer cells by modulating the mitochondrial pathway and regulating the expression of apoptosis-related proteins such as Bax and Bcl-2.
Anti-inflammatory Activity: It inhibits the production and release of pro-inflammatory cytokines by regulating inflammation-related pathways, including NF-κB and MAPK.
Antiviral Activity: It interferes with viral replication and modulates the host immune response.
Comparison with Similar Compounds
Hederagenin diacetate is compared with other similar pentacyclic triterpenoids, such as:
- Betulinic Acid
- Boswellic Acid
- Glycyrrhetinic Acid
- Moronic Acid
- Oleanolic Acid
- Ursolic Acid
- Corosolic Acid
These compounds share a similar pentacyclic framework but differ in their functional groups and pharmacological activities. This compound is unique due to its specific acetylation, which enhances its bioavailability and pharmacological properties .
Properties
CAS No. |
5672-32-2 |
---|---|
Molecular Formula |
C34H52O6 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-acetyloxy-9-(acetyloxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-21(35)39-20-31(6)25-11-14-33(8)26(30(25,5)13-12-27(31)40-22(2)36)10-9-23-24-19-29(3,4)15-17-34(24,28(37)38)18-16-32(23,33)7/h9,24-27H,10-20H2,1-8H3,(H,37,38)/t24-,25+,26+,27-,30-,31-,32+,33+,34-/m0/s1 |
InChI Key |
ALRXJQODPMIUEI-WZMLTRNISA-N |
Isomeric SMILES |
CC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |
Canonical SMILES |
CC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Origin of Product |
United States |
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